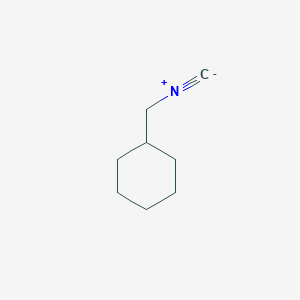

(Isocyanomethyl)cyclohexane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H13N |

|---|---|

Molecular Weight |

123.20 g/mol |

IUPAC Name |

isocyanomethylcyclohexane |

InChI |

InChI=1S/C8H13N/c1-9-7-8-5-3-2-4-6-8/h8H,2-7H2 |

InChI Key |

GBTUNRWBNKTDDP-UHFFFAOYSA-N |

Canonical SMILES |

[C-]#[N+]CC1CCCCC1 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Physical Properties and Applications of 1,3-Bis(isocyanatomethyl)cyclohexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Bis(isocyanatomethyl)cyclohexane (CAS RN: 38661-72-2) is a cycloaliphatic diisocyanate that serves as a crucial monomer in the synthesis of polyurethanes. Its unique cyclic structure imparts notable properties to the resulting polymers, including enhanced thermal stability, elasticity, and chemical resistance.[1] This technical guide provides an in-depth overview of the core physical properties of 1,3-Bis(isocyanatomethyl)cyclohexane, outlines the experimental methodologies for their determination, and visualizes its role in polymerization and its synthesis workflow. This information is particularly relevant for professionals in materials science and drug development, where this compound is utilized in applications such as the formation of biodegradable hydrogels for controlled drug delivery and as a cross-linking agent in various biomedical devices.[1][2]

Core Physical Properties

The physical characteristics of 1,3-Bis(isocyanatomethyl)cyclohexane are critical for its handling, processing, and performance in various applications. A summary of its key physical properties is presented in the table below.

| Property | Value | Units | Conditions |

| Molecular Formula | C10H14N2O2 | - | - |

| Molecular Weight | 194.23 | g/mol | - |

| Appearance | Colorless liquid | - | Ambient |

| Density | 1.101[1][3][4] | g/mL | at 25 °C |

| Boiling Point | 294.4[5][6] | °C | at 760 mmHg |

| Melting Point | 130 | °C | |

| Flash Point | 113[1][7] | °C | Closed cup |

| Vapor Pressure | 0.4[1] | mmHg | at 98 °C |

| Refractive Index | 1.485[1][3][4] | n20/D | at 20 °C |

| Purity | ≥99.0[5] | % |

Experimental Protocols for Physical Property Determination

The accurate determination of the physical properties of 1,3-Bis(isocyanatomethyl)cyclohexane is essential for its quality control and application. Standardized methods, such as those provided by ASTM International, are typically employed. Below are detailed methodologies for key experiments.

Density Measurement

The density of liquid 1,3-Bis(isocyanatomethyl)cyclohexane is typically determined using a pycnometer or a digital density meter.

-

Apparatus : A calibrated pycnometer of a known volume, an analytical balance, and a constant temperature bath.

-

Procedure :

-

The empty pycnometer is cleaned, dried, and its mass is accurately weighed.

-

The pycnometer is filled with 1,3-Bis(isocyanatomethyl)cyclohexane, ensuring no air bubbles are trapped.

-

The filled pycnometer is placed in a constant temperature bath maintained at 25 °C until thermal equilibrium is reached.

-

The volume is adjusted to the calibration mark, and any excess liquid is carefully removed.

-

The pycnometer with the liquid is weighed again.

-

The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the known volume of the pycnometer.

-

Refractive Index Measurement

The refractive index is a measure of how light propagates through the substance and is determined using a refractometer.

-

Apparatus : An Abbe refractometer with a circulating water bath for temperature control.

-

Procedure :

-

The refractometer is calibrated using a standard liquid with a known refractive index.

-

The prism of the refractometer is cleaned with a suitable solvent and dried.

-

A few drops of 1,3-Bis(isocyanatomethyl)cyclohexane are placed on the prism.

-

The prism is closed, and the sample is allowed to reach the desired temperature (20 °C) by the circulating water bath.

-

Light is passed through the sample, and the telescope is adjusted to bring the dividing line between the light and dark fields into sharp focus on the crosshairs.

-

The refractive index is read directly from the instrument's scale.

-

Flash Point Determination

The flash point is a critical safety parameter, indicating the lowest temperature at which the vapor of the liquid can ignite. The closed-cup method is commonly used for isocyanates.

-

Apparatus : A Pensky-Martens closed-cup flash point tester.

-

Procedure :

-

A sample of 1,3-Bis(isocyanatomethyl)cyclohexane is placed in the test cup.

-

The cup is heated at a slow, constant rate.

-

A small flame is periodically directed into the vapor space above the liquid surface.

-

The temperature at which a flash is observed is recorded as the flash point.

-

Boiling Point Measurement

The boiling point is determined by measuring the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

-

Apparatus : A distillation flask, a condenser, a thermometer, and a heating mantle.

-

Procedure :

-

A sample of 1,3-Bis(isocyanatomethyl)cyclohexane is placed in the distillation flask with boiling chips.

-

The apparatus is assembled for distillation.

-

The liquid is heated, and the temperature is monitored.

-

The temperature at which the liquid boils and a steady stream of condensate is observed is recorded as the boiling point. The atmospheric pressure is also recorded and the boiling point is corrected to standard pressure if necessary.

-

Visualizations: Signaling Pathways and Experimental Workflows

While 1,3-Bis(isocyanatomethyl)cyclohexane is not known to directly participate in biological signaling pathways in the manner of a therapeutic drug, its role as a key component in the formation of biocompatible materials is significant for the drug development field. The following diagrams illustrate its primary chemical reaction pathway and a typical synthesis workflow.

Caption: Polyurethane formation via a two-step prepolymer method.

The above diagram illustrates the common two-step process for creating polyurethanes. Initially, 1,3-Bis(isocyanatomethyl)cyclohexane reacts with a polyol in the presence of a catalyst to form an isocyanate-terminated prepolymer. This prepolymer then reacts with a chain extender to form the final cross-linked polyurethane polymer.

Caption: A simplified workflow for the synthesis of 1,3-Bis(isocyanatomethyl)cyclohexane.

This diagram outlines the key stages in the industrial synthesis of 1,3-Bis(isocyanatomethyl)cyclohexane, starting from cyclohexyldimethylamine hydrochloride. The process involves an isocyanation step followed by separation and purification to yield the final product.[8]

Conclusion

1,3-Bis(isocyanatomethyl)cyclohexane is a versatile chemical with well-defined physical properties that make it suitable for a range of applications, including the development of advanced materials for the pharmaceutical and medical device industries. Understanding its physical characteristics and the methods used to determine them is fundamental for ensuring the quality and performance of the resulting products. The visualized workflows provide a clear understanding of its role in polymerization and its synthesis, offering valuable insights for researchers and developers in the field.

References

- 1. 1,3-Bis(isocyanatomethyl)cyclohexane mixture of cis and trans, 99 38661-72-2 [sigmaaldrich.com]

- 2. 1,3-Bis(isocyanatomethyl)cyclohexane mixture of cis and trans, 99 38661-72-2 [sigmaaldrich.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 1,3-BIS(ISOCYANATOMETHYL)CYCLOHEXANE | 38661-72-2 [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. 1,3-Bis(isocyanatomethyl)cyclohexane (cis- and trans- mixture) | 38661-72-2 | NBA66172 [biosynth.com]

- 7. 1,3-BIS(ISOCYANATOMETHYL)CYCLOHEXANE - Safety Data Sheet [chemicalbook.com]

- 8. CN114031744B - Bis (isocyanatomethyl) cyclohexane compositions, modified compositions thereof, and methods of making - Google Patents [patents.google.com]

Spectroscopic Profile of 1,4-Bis(isocyanatomethyl)cyclohexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of 1,4-bis(isocyanatomethyl)cyclohexane, a key cycloaliphatic diisocyanate monomer. Due to the limited availability of experimentally derived public data, this document focuses on predicted spectroscopic features based on established principles of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, supplemented with data from analogous compounds. This guide is intended to assist researchers and professionals in the identification and characterization of this compound.

Chemical Structure and Isomerism

1,4-Bis(isocyanatomethyl)cyclohexane is a cycloaliphatic diisocyanate with the chemical formula C₁₀H₁₄N₂O₂. The structure consists of a cyclohexane ring substituted at the 1 and 4 positions with isocyanatomethyl groups (-CH₂NCO). The molecule exists as a mixture of cis and trans isomers, which can influence its reactivity and the properties of resulting polymers. The ratio of these isomers is dependent on the synthetic route.

Spectroscopic Data

The following sections detail the expected and predicted NMR and IR spectroscopic data for 1,4-bis(isocyanatomethyl)cyclohexane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For 1,4-bis(isocyanatomethyl)cyclohexane, both ¹H and ¹³C NMR are crucial for confirming the identity and purity of the compound.

Table 1: Predicted ¹H NMR Spectroscopic Data for 1,4-Bis(isocyanatomethyl)cyclohexane

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.2 - 3.4 | Triplet | 4H | -CH₂-NCO |

| ~1.0 - 2.0 | Multiplet | 10H | Cyclohexyl protons (-CH- and -CH₂-) |

Note: Predicted data is based on computational models and data from similar structures. Actual experimental values may vary.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 1,4-Bis(isocyanatomethyl)cyclohexane

| Chemical Shift (δ) ppm | Assignment |

| ~122 | -N=C=O |

| ~45 | -CH₂-NCO |

| ~35 | -CH- (cyclohexyl) |

| ~28 | -CH₂- (cyclohexyl) |

Note: Predicted data is based on computational models and data from similar structures. Actual experimental values may vary.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1,4-bis(isocyanatomethyl)cyclohexane is expected to be dominated by the characteristic absorption of the isocyanate group.

Table 3: Expected IR Absorption Bands for 1,4-Bis(isocyanatomethyl)cyclohexane

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2270 | Strong, Sharp | Asymmetric stretching of -N=C=O |

| ~2930 | Strong | Asymmetric C-H stretching of cyclohexyl CH₂ |

| ~2855 | Strong | Symmetric C-H stretching of cyclohexyl CH₂ |

| ~1450 | Medium | CH₂ scissoring of cyclohexyl |

Experimental Protocols

While specific experimental data for the target molecule is not widely published, the following are general protocols for obtaining NMR and IR spectra for liquid organic compounds like 1,4-bis(isocyanatomethyl)cyclohexane.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 10-20 mg of 1,4-bis(isocyanatomethyl)cyclohexane in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is free of particulate matter.

-

Instrument Setup:

-

Place the NMR tube in the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

Integrate the peaks in the ¹H NMR spectrum.

-

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

-

Instrument Setup:

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

-

Record a background spectrum of the clean, empty ATR crystal.

-

-

Sample Application:

-

Place a small drop of neat liquid 1,4-bis(isocyanatomethyl)cyclohexane directly onto the ATR crystal.

-

-

Data Acquisition:

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the significant absorption bands.

-

Visualizations

The following diagrams illustrate the chemical structure and a general workflow for spectroscopic analysis.

Caption: General workflow for NMR and IR spectroscopic analysis.

An In-depth Technical Guide to the Synthesis of (Isocyanomethyl)cyclohexane from Cyclohexanedimethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive, multi-step synthetic pathway for the preparation of 1,4-bis(isocyanomethyl)cyclohexane from the readily available starting material 1,4-cyclohexanedimethanol. Direct conversion of diols to isocyanides is not a well-established transformation; therefore, this whitepaper details a robust three-step sequence: conversion of the diol to the corresponding diamine, formylation of the diamine to a bis(formamide), and subsequent dehydration to yield the target diisocyanide. This document provides detailed experimental protocols for each key transformation, based on established chemical principles and analogous procedures found in the scientific literature. All quantitative data is summarized in structured tables for clarity and comparative analysis. Additionally, signaling pathways and experimental workflows are visualized using the DOT language to provide a clear graphical representation of the synthetic strategy.

Introduction

This compound and its derivatives are valuable building blocks in organic synthesis, finding applications in the preparation of complex molecules, including pharmaceuticals and novel materials. The isocyanide functional group is a versatile synthon, participating in a variety of cycloadditions and multicomponent reactions. This guide focuses on a plausible and accessible synthetic route starting from 1,4-cyclohexanedimethanol, a common and relatively inexpensive diol.

Given that the starting material is a di-alcohol, this guide will focus on the synthesis of the corresponding di-isocyanide, 1,4-bisthis compound. The principles and procedures outlined can be adapted for the synthesis of the mono-isocyanide derivative through the use of appropriate protecting group strategies, which are beyond the scope of this particular document.

The proposed synthetic pathway is as follows:

-

Amination: Conversion of 1,4-cyclohexanedimethanol to 1,4-bis(aminomethyl)cyclohexane.

-

Formylation: Reaction of 1,4-bis(aminomethyl)cyclohexane with a formylating agent to yield N,N'-(cyclohexane-1,4-diylbis(methylene))diformamide.

-

Dehydration: Conversion of the bis(formamide) to 1,4-bisthis compound.

Proposed Synthetic Pathway

The overall transformation from 1,4-cyclohexanedimethanol to 1,4-bisthis compound is depicted in the workflow diagram below.

Figure 1: Proposed multi-step synthesis of 1,4-bisthis compound.

Experimental Protocols

Step 1: Synthesis of 1,4-Bis(aminomethyl)cyclohexane from 1,4-Cyclohexanedimethanol

A direct, one-pot conversion of 1,4-cyclohexanedimethanol to 1,4-bis(aminomethyl)cyclohexane is not well-documented. Therefore, a reliable three-step procedure is proposed, proceeding through a tosylate and azide intermediate.

Figure 2: Workflow for the conversion of the diol to the diamine.

3.1.1. Synthesis of Cyclohexane-1,4-diylbis(methylene) bis(4-methylbenzenesulfonate)

-

Methodology: To a stirred solution of 1,4-cyclohexanedimethanol (1.0 eq.) in pyridine at 0 °C is slowly added p-toluenesulfonyl chloride (2.2 eq.). The reaction mixture is stirred at 0 °C for 4-6 hours and then allowed to warm to room temperature overnight. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is poured into ice-water and the resulting precipitate is collected by filtration, washed with cold water and ethanol to afford the crude product. The crude product is then recrystallized from a suitable solvent system (e.g., ethanol/water) to yield the pure bis(tosylate).

3.1.2. Synthesis of 1,4-Bis(azidomethyl)cyclohexane

-

Methodology: The bis(tosylate) (1.0 eq.) is dissolved in a suitable solvent such as dimethylformamide (DMF). Sodium azide (NaN3, 2.5-3.0 eq.) is added, and the mixture is heated to 80-100 °C for several hours, with reaction progress monitored by TLC. After cooling to room temperature, the reaction mixture is poured into water and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude bis(azide).

3.1.3. Synthesis of 1,4-Bis(aminomethyl)cyclohexane

-

Methodology: The crude bis(azide) is dissolved in a suitable solvent like methanol or ethanol. A catalytic amount of palladium on activated carbon (10% Pd/C) is added. The mixture is then subjected to hydrogenation at a suitable pressure of hydrogen gas (e.g., 50 psi) in a Parr apparatus until the reaction is complete (as indicated by the cessation of hydrogen uptake). The catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure to give 1,4-bis(aminomethyl)cyclohexane.

| Step | Reactants | Reagents | Solvent | Typical Yield |

| 3.1.1 | 1,4-Cyclohexanedimethanol | p-Toluenesulfonyl chloride | Pyridine | 85-95% |

| 3.1.2 | Bis(tosylate) intermediate | Sodium azide | DMF | 80-90% |

| 3.1.3 | Bis(azide) intermediate | H2, 10% Pd/C | Methanol | >90% |

| Table 1: Summary of reagents and typical yields for the amination sequence. |

Step 2: Synthesis of N,N'-(cyclohexane-1,4-diylbis(methylene))diformamide

-

Methodology: 1,4-Bis(aminomethyl)cyclohexane (1.0 eq.) is dissolved in an excess of ethyl formate. The solution is heated at reflux for 12-24 hours. The progress of the reaction can be monitored by TLC or GC-MS. After the reaction is complete, the excess ethyl formate is removed by distillation. The resulting crude product is then purified, typically by recrystallization from a suitable solvent, to yield the pure N,N'-(cyclohexane-1,4-diylbis(methylene))diformamide.

| Reactant | Reagent | Solvent | Typical Yield |

| 1,4-Bis(aminomethyl)cyclohexane | Ethyl formate | Ethyl formate (reagent and solvent) | 90-98% |

| Table 2: Summary of reagents and typical yield for the formylation step. |

Step 3: Synthesis of 1,4-Bisthis compound

-

Methodology: The dehydration of the bis(formamide) is a critical step. Several reagents can be employed, with phosphorus oxychloride (POCl3) or p-toluenesulfonyl chloride (TsCl) in the presence of a base being common choices.

Using Phosphorus Oxychloride: N,N'-(cyclohexane-1,4-diylbis(methylene))diformamide (1.0 eq.) is suspended in a suitable solvent like dichloromethane (DCM) or pyridine. The mixture is cooled to 0 °C, and phosphorus oxychloride (2.2 eq.) is added dropwise, maintaining the temperature below 5 °C. After the addition is complete, the reaction is stirred at room temperature for a few hours. The reaction mixture is then carefully poured onto crushed ice and neutralized with a base (e.g., aqueous sodium carbonate or potassium carbonate). The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation to afford 1,4-bisthis compound.

| Reactant | Dehydrating Agent | Base | Solvent | Typical Yield |

| N,N'-(cyclohexane-1,4-diylbis(methylene))diformamide | POCl3 | Pyridine or Triethylamine | DCM or Pyridine | 60-80% |

| Table 3: Summary of reagents and typical yield for the dehydration step. |

Data Summary

The following table summarizes the expected physical and spectroscopic data for the key compounds in the synthetic pathway.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected 1H NMR signals (ppm) | Expected IR (cm-1) |

| 1,4-Cyclohexanedimethanol | C8H16O2 | 144.21 | 0.8-1.8 (m, 10H), 3.4-3.6 (d, 4H), 4.5 (t, 2H) | 3300 (br, O-H), 2920, 2850 (C-H), 1050 (C-O) |

| 1,4-Bis(aminomethyl)cyclohexane | C8H18N2 | 142.24 | 0.8-1.8 (m, 10H), 2.5-2.7 (d, 4H), 1.2 (br s, 4H) | 3350, 3280 (N-H), 2920, 2850 (C-H) |

| N,N'-(cyclohexane-1,4-diylbis(methylene))diformamide | C10H18N2O2 | 198.26 | 0.9-1.9 (m, 10H), 3.0-3.2 (t, 4H), 5.8 (br s, 2H), 8.2 (s, 2H) | 3280 (N-H), 2920, 2850 (C-H), 1670 (C=O) |

| 1,4-Bisthis compound | C10H14N2 | 162.23 | 1.0-2.0 (m, 10H), 3.2-3.4 (d, 4H) | 2930, 2855 (C-H), 2145 (N≡C) |

| Table 4: Physicochemical and spectroscopic data summary. |

Safety Considerations

-

Isocyanides: Isocyanides are known for their pungent and unpleasant odors and are toxic. All manipulations involving isocyanides should be performed in a well-ventilated fume hood.

-

Sodium Azide: Sodium azide is highly toxic and can form explosive metal azides. It should be handled with extreme care, and acidic conditions should be avoided to prevent the formation of hydrazoic acid.

-

Phosphorus Oxychloride: POCl3 is corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment.

-

Hydrogenation: Hydrogen gas is flammable and can form explosive mixtures with air. Hydrogenation reactions should be carried out in a well-maintained apparatus designed for such reactions.

Conclusion

An In-depth Technical Guide to (Isocyanatomethyl)cyclohexane Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (Isocyanatomethyl)cyclohexane, focusing on the more prevalent and well-documented di-substituted isomers: 1,3-Bis(isocyanatomethyl)cyclohexane and 1,4-Bis(isocyanatomethyl)cyclohexane. Due to the limited available data on the mono-substituted (Isocyanomethyl)cyclohexane, this document will primarily address the properties, synthesis, and reactivity of its di-isocyanate counterparts, which are of significant interest in polymer chemistry and material science.

Chemical Identity and Properties

(Isocyanatomethyl)cyclohexane derivatives are aliphatic di-isocyanates. The cyclohexane ring structure imparts unique properties to the polymers derived from them, such as enhanced thermal stability and elasticity. The table below summarizes key quantitative data for the 1,3- and 1,4- isomers.

| Property | 1,3-Bis(isocyanatomethyl)cyclohexane | 1,4-Bis(isocyanatomethyl)cyclohexane |

| CAS Number | 38661-72-2 | 10347-54-3 |

| Molecular Formula | C₁₀H₁₄N₂O₂ | C₁₀H₁₄N₂O₂ |

| Molecular Weight | 194.23 g/mol | 194.23 g/mol |

| Appearance | Colorless to almost colorless clear liquid | - |

| Density | 1.101 g/mL at 25 °C | - |

| Refractive Index | n20/D 1.485 | - |

| Flash Point | 113 °C (closed cup) | - |

| Vapor Pressure | 0.4 mmHg at 98 °C | - |

A less common mono-substituted variant, Cyclohexane, (isocyanomethylene)-, has a registered CAS number of 41004-00-6. However, detailed physical and chemical properties for this specific compound are not widely available.

Experimental Protocols

Synthesis of Bis(isocyanatomethyl)cyclohexane

A common industrial method for the synthesis of isocyanates is through phosgenation of the corresponding amines. A patented method for the preparation of bis(isocyanatomethyl)cyclohexane involves the following key steps:

-

Salifying Step: Cyclohexyldimethylamine is mixed with hydrogen chloride in the presence of an inert solvent to produce cyclohexyldimethylamine hydrochloride. The reaction temperature is typically maintained around 25 °C.

-

Isocyanation Step: The resulting cyclohexyldimethylamine hydrochloride is then reacted with phosgene. This step yields a mixture of bis(isocyanatomethyl)cyclohexane and chloromethylisocyanatomethyl cyclohexane.

-

Separation and Purification: The final step involves the separation and purification of the reaction mixture to isolate the bis(isocyanatomethyl)cyclohexane composition.

It is crucial to control the levels of metal impurities, such as iron and nickel, in the starting materials to ensure the quality and stability of the final product.

Synthesis of Polyurethanes

Bis(isocyanatomethyl)cyclohexane isomers are used as monomers in the synthesis of polyurethanes. The general procedure involves the reaction of the di-isocyanate with a polyol (a compound with multiple hydroxyl groups) and a chain extender.

For instance, polyurethane elastomers can be synthesized by reacting 1,4-Bis(isocyanatomethyl)cyclohexane with poly(oxytetramethylene) glycol and 1,4-butanediol. These aliphatic isocyanate-based polyurethanes are noted for their increased resistance to hydrolysis and thermal degradation, as well as greater light stability compared to their aromatic counterparts.

Reactivity and Biological Interactions

The isocyanate group (-N=C=O) is highly electrophilic and reactive towards a variety of nucleophiles. This high reactivity is fundamental to its use in polymer synthesis but also underlies its toxicity, as it can readily react with biological macromolecules.

General Reactivity Pathway

Isocyanates react with compounds containing active hydrogen atoms, such as alcohols, amines, and water. The reaction with alcohols forms urethane linkages, which is the basis for polyurethane production. The reaction with amines yields urea derivatives, and the reaction with water produces an amine and carbon dioxide.

Caption: General reactivity of the isocyanate functional group.

In a biological context, the isocyanate group can react with nucleophilic functional groups found on proteins, such as the amine groups of lysine residues and the hydroxyl groups of serine and threonine. This can lead to the modification of protein structure and function, which is a basis for the toxicity of isocyanates.

Synthesis Workflow Diagram

The following diagram illustrates the key stages in the synthesis of bis(isocyanatomethyl)cyclohexane as described in the experimental protocol section.

Caption: Workflow for the synthesis of bis(isocyanatomethyl)cyclohexane.

Applications in Research and Development

1,3-Bis(isocyanatomethyl)cyclohexane is utilized as a precursor in the synthesis of pressure-sensitive adhesives with high optical transmittance, making them suitable for applications such as foldable displays and wearable electronics. It also serves as a cross-linking agent to enhance the durability of adhesives and coatings. Furthermore, its ability to form biodegradable hydrogels opens up possibilities in controlled drug delivery systems. In the field of oncology research, it has been used to fabricate niche-mimicking polymer hydrogels to identify molecular targets for the treatment of pancreatic cancer.

1,4-Bis(isocyanatomethyl)cyclohexane is a reagent used in the manufacturing of poly/thiourethane-based optical materials. Polyurethane elastomers based on both 1,3- and 1,4-bis(isocyanatomethyl)cyclohexane have been shown to exhibit excellent mechanical and dynamic viscoelastic properties.

While the primary applications of these compounds are in materials science, their high reactivity warrants careful handling and consideration of their potential biological interactions in any drug development or biomedical application context. The cyclohexane moiety offers a scaffold that can be explored for the development of new molecules with potential biological activities, as cyclohexane derivatives are known to possess diverse biological properties.

Reactivity Profile of (Isocyanomethyl)cyclohexane: A Technical Guide for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Isocyanomethyl)cyclohexane is a key aliphatic isocyanate building block in medicinal chemistry and drug development, valued for its ability to form stable urea and urethane linkages. This technical guide provides an in-depth analysis of its reactivity profile, encompassing nucleophilic addition and cycloaddition reactions. Quantitative kinetic and thermodynamic data for analogous aliphatic isocyanates are presented to offer a comparative framework. Detailed experimental protocols for key transformations, alongside established workflows for assessing reactivity and toxicity, are provided to aid in the practical application of this versatile reagent. Furthermore, this guide includes visualizations of relevant reaction mechanisms and toxicological pathways to facilitate a deeper understanding of the chemistry and biological interactions of this compound.

Introduction

Aliphatic isocyanates are a class of highly reactive organic compounds characterized by the isocyanate functional group (-N=C=O) attached to a saturated carbon atom. This compound, a prominent member of this class, serves as a crucial linker and structural motif in the synthesis of various pharmaceutical agents. Its reactivity is primarily dictated by the electrophilic carbon atom of the isocyanate group, which readily undergoes attack by nucleophiles. This high reactivity, while synthetically useful, also necessitates careful handling and a thorough understanding of its potential interactions with biological macromolecules.[1][2]

This guide aims to provide a comprehensive overview of the reactivity of this compound, with a focus on its application in drug development. It will cover the fundamental aspects of its reactions, provide practical experimental guidance, and discuss the toxicological considerations relevant to its use in medicinal chemistry.

General Reactivity of Aliphatic Isocyanates

The isocyanate group is a cumulative system of double bonds, resulting in a highly electrophilic carbon atom. This makes it susceptible to attack by a wide range of nucleophiles. Aliphatic isocyanates, such as this compound, are generally less reactive than their aromatic counterparts but still exhibit significant reactivity.[3] They are incompatible with a variety of functional groups, including:

-

Alcohols: React to form urethane linkages.

-

Amines: React to form urea linkages. The reaction with primary and secondary amines is typically very fast.[2]

-

Water: Reacts to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. The newly formed amine can then react with another isocyanate molecule to form a urea.[3]

-

Thiols: React to form thiocarbamate linkages.

-

Carboxylic acids: React to form amides and carbon dioxide.[4]

These reactions are often exothermic and can be vigorous, especially in the absence of a solvent.[1][5]

Quantitative Reactivity Data

Table 1: Kinetic Data for Reactions of Aliphatic Isocyanates with Nucleophiles

| Isocyanate | Nucleophile | Solvent | Rate Constant (k) at 25°C (L mol⁻¹ s⁻¹) | Activation Energy (Ea) (kJ/mol) | Reference |

| Cyclohexyl isocyanate | n-Butylamine | Cyclohexane | Not specified | Not specified | [6] |

| Phenyl isocyanate | Aniline | Chlorobenzene | 8.20 x 10⁻³ | Not specified | [7] |

| Phenyl isocyanate | Methanol | Not specified | Not specified | 17-54 | [8] |

| Hexamethylene diisocyanate (HDI) | n-Butanol | Toluene | Not specified | Not specified | [9] |

Note: The reaction of phenyl isocyanate with aniline is included as a reference for amine reactivity. The kinetics of the reaction between chloranil and n-butylamine in cyclohexane has also been studied.[6]

Table 2: Thermodynamic Data for Urethane Formation from Aliphatic Isocyanates

| Isocyanate | Alcohol | Parameter | Value (kJ/mol) | Reference |

| Methyl isocyanate | Methanol | Enthalpy of Reaction (ΔH) | -143.7 | [5] |

| Phenyl isocyanate | Methanol | Enthalpy of Reaction (ΔH) | -97.6 to -111.2 | [10] |

| Phenyl isocyanate | Methanol | Gibbs Free Energy (ΔG) | -155.3 | [5] |

Key Reactions and Experimental Protocols

The primary reactions of this compound in a drug development context are nucleophilic additions to form ureas and urethanes. Cycloaddition reactions, while less common, offer pathways to novel heterocyclic scaffolds.

Nucleophilic Addition: Urea and Urethane Formation

The reaction of this compound with primary or secondary amines yields substituted ureas, while reaction with alcohols produces urethanes. These reactions are fundamental for introducing the cyclohexylmethyl moiety as a linker or pharmacophore.

This protocol is adapted from general procedures for urea synthesis.[7]

Materials:

-

This compound

-

Aniline

-

Anhydrous toluene

-

Magnetic stirrer

-

Round-bottom flask

-

Reflux condenser

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve aniline (1.0 equivalent) in anhydrous toluene.

-

Slowly add this compound (1.0 equivalent) to the stirred solution at room temperature.

-

An exothermic reaction may be observed. If necessary, cool the flask in an ice bath to maintain a temperature below 40°C.

-

After the initial exotherm subsides, stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting materials.

-

If the product precipitates, collect it by filtration. If not, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexanes).

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

[3+2] Cycloaddition Reactions

Isocyanates can participate as dipolarophiles in [3+2] cycloaddition reactions with 1,3-dipoles such as nitrones, yielding five-membered heterocyclic rings. These reactions can provide access to novel scaffolds for drug discovery.[1][11]

This protocol is a general procedure based on known [3+2] cycloadditions of isocyanates.[12]

Materials:

-

This compound

-

A suitable nitrone (e.g., C-phenyl-N-methylnitrone)

-

Anhydrous benzene or toluene

-

Magnetic stirrer

-

Round-bottom flask

-

Reflux condenser

Procedure:

-

In a dry round-bottom flask, dissolve the nitrone (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous benzene or toluene.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC. Reaction times can vary from several hours to days depending on the reactivity of the substrates.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

-

Characterize the resulting oxadiazolidinone product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Reactivity Assessment in a Drug Development Context

Evaluating the reactivity of isocyanate-containing compounds is critical to understanding their potential for both on-target covalent modification and off-target toxicity.

Workflow for Assessing Covalent Protein Binding

Mass spectrometry-based methods are powerful tools for identifying and characterizing covalent adducts of proteins with reactive molecules like isocyanates.[4][13][14][15]

Workflow:

-

Incubation: Incubate the target protein with this compound at a physiologically relevant pH and temperature. Include control samples without the isocyanate.

-

Sample Preparation:

-

Remove excess, unbound isocyanate by dialysis or size-exclusion chromatography.

-

Denature, reduce, and alkylate the protein.

-

Digest the protein into smaller peptides using a protease such as trypsin.[16]

-

-

LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis:

-

Search the MS/MS data against the protein sequence to identify peptides.

-

Look for mass shifts corresponding to the addition of the (isocyanomethyl)cyclohexyl group on specific amino acid residues (e.g., lysine, cysteine, serine, tyrosine).

-

Fragment ion spectra will confirm the site of modification.

-

In Vitro Toxicity Screening Workflow

A tiered approach to in vitro toxicity screening can efficiently identify potential liabilities of isocyanate-containing drug candidates.[17][18][19]

Workflow:

-

Tier 1: Cytotoxicity Assays:

-

Expose a panel of relevant cell lines (e.g., hepatocytes, renal cells, neuronal cells) to a range of concentrations of this compound.

-

Assess cell viability using assays such as MTT, MTS, or CellTiter-Glo®.[17]

-

Determine the IC₅₀ value for each cell line.

-

-

Tier 2: Mechanistic Toxicity Assays:

-

If significant cytotoxicity is observed, investigate the underlying mechanisms.

-

Oxidative Stress: Measure the production of reactive oxygen species (ROS).

-

Mitochondrial Dysfunction: Assess mitochondrial membrane potential.

-

Apoptosis: Use assays to detect caspase activation or DNA fragmentation.

-

-

Tier 3: Genotoxicity Assays:

-

Evaluate the potential for DNA damage using assays such as the Ames test (for mutagenicity) and the micronucleus test (for clastogenicity).[3]

-

Visualizing Reaction Pathways and Biological Interactions

Graphviz (DOT language) can be used to create clear diagrams of chemical reactions and biological signaling pathways.

Nucleophilic Addition of an Amine to this compound

Generalized Isocyanate-Induced Toxicity Pathway

Conclusion

This compound is a valuable reagent in drug discovery due to its ability to form stable linkages and introduce a desirable lipophilic moiety. A thorough understanding of its reactivity profile is essential for its effective and safe use. This guide has provided an overview of its key reactions, offered quantitative data for analogous systems, presented detailed experimental protocols, and outlined workflows for assessing its reactivity and toxicity. By leveraging this information, researchers can better predict and control the outcomes of reactions involving this compound and make more informed decisions during the drug development process. Further research to generate specific kinetic and thermodynamic data for this compound would be highly beneficial to the scientific community.

References

- 1. researchgate.net [researchgate.net]

- 2. Cyclohexyl isocyanate | C7H11NO | CID 18502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Results of in vitro and in vivo genetic toxicity tests on methyl isocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MS-Based Covalent Binding Analysis - Covalent Binding Analysis - ICE Bioscience [en.ice-biosci.com]

- 5. chem4all.nethouse.ru [chem4all.nethouse.ru]

- 6. Reactions of Methyl Radicals with Aniline Acting as Hydrogen Donors and as Methyl Radical Acceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]

- 8. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study [mdpi.com]

- 9. eecs.wsu.edu [eecs.wsu.edu]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. sci-rad.com [sci-rad.com]

- 13. A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery | Peak Proteins [peakproteins.com]

- 15. domainex.co.uk [domainex.co.uk]

- 16. Using Covalent Labeling and Mass Spectrometry to Study Protein Binding Sites of Amyloid Inhibiting Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Evaluating Isocyanate Toxicity using Skin Cells [lifelinecelltech.com]

- 18. Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Health and Safety of (Isocyanomethyl)cyclohexane Derivatives for Researchers and Drug Development Professionals

This guide provides comprehensive health and safety information for handling (isocyanomethyl)cyclohexane derivatives, with a primary focus on 1,3-Bis(isocyanatomethyl)cyclohexane, a substance representative of this chemical class and of significant interest in research and development. The information is intended for researchers, scientists, and professionals in drug development who may handle this or structurally similar compounds.

Chemical Identification and Physicochemical Properties

This compound derivatives, particularly diisocyanates like 1,3-Bis(isocyanatomethyl)cyclohexane, are reactive compounds used in the synthesis of polyurethanes and other polymers. Understanding their physical and chemical properties is fundamental to safe handling.

| Property | Value |

| Chemical Name | 1,3-Bis(isocyanatomethyl)cyclohexane |

| CAS Number | 38661-72-2[1] |

| Molecular Formula | C10H14N2O2[2] |

| Molecular Weight | 194.234 g/mol [2] |

| Appearance | Colorless liquid[3] |

| Boiling Point | 294.4 ± 13.0 °C (Predicted)[3] |

| Flash Point | 113 °C (closed cup)[3] |

| Density | 1.101 g/cm³ at 25 °C[3] |

| Vapor Pressure | 0.5 hPa at 98 °C[3] |

| Solubility | No data available. Isocyanates generally react with water.[4] |

Hazard Identification and Classification

1,3-Bis(isocyanatomethyl)cyclohexane is a hazardous substance with multiple routes of exposure and potential for severe health effects.

GHS Hazard Classification:

-

Acute Toxicity, Oral (Category 4) : Harmful if swallowed.[1]

-

Acute Toxicity, Inhalation (Category 2) : Fatal if inhaled.

-

Skin Corrosion/Irritation (Category 1C) : Causes severe skin burns and eye damage.

-

Serious Eye Damage/Eye Irritation (Category 1) : Causes serious eye damage.

-

Respiratory Sensitization (Category 1) : May cause allergy or asthma symptoms or breathing difficulties if inhaled.

-

Skin Sensitization (Sub-category 1A) : May cause an allergic skin reaction.

-

Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system) : May cause respiratory irritation.[3]

-

Long-term (chronic) aquatic hazard (Category 4) : May cause long lasting harmful effects to aquatic life.

Potential Health Effects:

-

Inhalation : May be fatal if inhaled. Can cause respiratory irritation, with symptoms including a burning sensation, coughing, wheezing, laryngitis, and shortness of breath. May also lead to respiratory sensitization (asthma).[3]

-

Skin Contact : Causes severe skin burns and may lead to an allergic skin reaction. Symptoms can include blistering, swelling, and reddening.

-

Eye Contact : Causes serious eye damage, potentially leading to chemical conjunctivitis.

-

Ingestion : Harmful if swallowed. May cause headache, nausea, and vomiting.[3]

Toxicological Data

The following table summarizes the available quantitative toxicological data. It is important to note that for many specific isocyanates, comprehensive toxicological data may be limited. The data for isocyanates as a class should also be considered.

| Metric | Value | Species | Route |

| LD50 | 570 mg/kg | Mouse | Oral[3] |

| Workplace Exposure Standard (Isocyanates, general) | 0.02 mg/m³ (8-hour TWA) | Human | Inhalation[5] |

| Short Term Exposure Standard (Isocyanates, general) | 0.07 mg/m³ (15-minute average) | Human | Inhalation[5] |

Safe Handling and Storage Protocols

Strict adherence to handling and storage protocols is essential to minimize exposure risk.

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[6][7]

-

Do not breathe vapors or mists.[3]

-

Wear appropriate personal protective equipment (PPE), as detailed in the next section.[5]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[2][3]

-

Wash hands thoroughly after handling.[3]

-

Ground and bond containers when transferring material to prevent static discharge.[8][9]

Storage:

-

Store locked up.[2]

-

Protect from moisture, light, and heat.[3]

-

Store away from incompatible materials such as amines, alcohols, acids, bases, and strong oxidizing agents.[4][10]

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is necessary, with engineering controls being the most effective, followed by administrative controls and finally, personal protective equipment.

Engineering Controls:

-

Ventilation : Use of a certified laboratory chemical fume hood is mandatory for all operations that may generate vapors or aerosols.[8] Local exhaust ventilation should be used to capture emissions at the source.[1][5]

Administrative Controls:

-

Develop a written exposure control plan.[11]

-

Restrict access to areas where the chemical is used.

-

Provide comprehensive training to all personnel on the hazards and safe handling procedures.[6]

-

Establish emergency procedures for spills and exposures.[11]

Personal Protective Equipment (PPE):

-

Eye/Face Protection : Wear chemical safety goggles and a face shield.[1]

-

Skin Protection :

-

Respiratory Protection : If working outside of a fume hood or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases is required.[1][5] For higher concentrations, a supplied-air respirator may be necessary.

Emergency Procedures

Immediate and appropriate response to emergencies is critical.

First-Aid Measures:

-

Inhalation : Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2]

-

Skin Contact : Immediately remove contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[1]

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

-

Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Spill and Leak Procedures:

-

Small Spills : Absorb with an inert, non-combustible material (e.g., sand, earth, vermiculite). Place in a suitable, closed container for disposal.

-

Large Spills : Evacuate the area immediately.[1] Prevent further leakage if it is safe to do so. Do not let the chemical enter drains.[7] Contact emergency services and a hazardous waste disposal team.

-

Personal Precautions : Wear appropriate PPE, including respiratory protection, during cleanup.[1]

Experimental Protocols and Workflows

The following diagrams illustrate key decision-making processes and workflows for handling this compound derivatives.

Caption: PPE Selection Workflow for this compound Handling.

Caption: Emergency Spill Response Protocol for this compound.

Disposal Considerations

Waste from this compound and contaminated materials must be handled as hazardous waste.

-

Collect waste in clearly labeled, sealed containers.

-

Do not mix with other waste streams unless compatibility is confirmed.

-

Dispose of waste through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.

Transportation Information

1,3-Bis(isocyanatomethyl)cyclohexane is regulated for transport.

| Regulation | UN Number | Proper Shipping Name | Hazard Class | Packing Group |

| ADR/RID | 2206 | ISOCYANATES, TOXIC, N.O.S. (1,3-Bis(isocyanatomethyl)cyclohexane) | 6.1 | III |

| IMDG | 2206 | ISOCYANATES, TOXIC, N.O.S. (1,3-Bis(isocyanatomethyl)cyclohexane) | 6.1 | III |

| IATA | 2206 | Isocyanates, toxic, n.o.s. (1,3-Bis(isocyanatomethyl)cyclohexane) | 6.1 | III |

This information is based on the Safety Data Sheet for 1,3-Bis(isocyanatomethyl)cyclohexane.[3]

This technical guide is intended to provide a comprehensive overview of the health and safety considerations for handling this compound derivatives. It is not a substitute for a thorough review of the specific Safety Data Sheet for the compound in use, nor for comprehensive safety training. Always consult with your institution's Environmental Health and Safety department for specific guidance.

References

- 1. angenechemical.com [angenechemical.com]

- 2. Page loading... [guidechem.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. Isocyanates technical fact sheet | SafeWork NSW [safework.nsw.gov.au]

- 6. hse.gov.uk [hse.gov.uk]

- 7. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 38661-72-2 Name: 1,3-BIS(ISOCYANATOMETHYL)CYCLOHEXANE [xixisys.com]

- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 9. cpchem.com [cpchem.com]

- 10. 1,3-Bis(isocyanatomethyl)cyclohexane | C10H14N2O2 | CID 53172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. worksafebc.com [worksafebc.com]

Commercial Sourcing and Applications of High-Purity (Isocyanomethyl)cyclohexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(Isocyanomethyl)cyclohexane, existing as 1,3- and 1,4-isomers, is a key cycloaliphatic diisocyanate monomer employed in the synthesis of advanced polyurethane-based materials. Its unique cyclic structure imparts enhanced thermal stability, mechanical strength, and light resistance to the resulting polymers, making it a valuable building block in the development of materials for biomedical and pharmaceutical applications. This guide provides an in-depth overview of commercial suppliers of high-purity this compound, along with a summary of its applications and generalized experimental protocols for the synthesis of relevant polymers.

Commercial Suppliers of High-Purity this compound

A variety of chemical suppliers offer high-purity this compound, primarily the 1,3-isomer, suitable for research and development purposes. The following table summarizes the key quantitative data from prominent suppliers.

| Supplier | Product Name | CAS Number | Purity | Molecular Formula | Molecular Weight ( g/mol ) | Form | Additional Notes |

| Sigma-Aldrich | 1,3-Bis(isocyanatomethyl)cyclohexane mixture of cis and trans | 38661-72-2 | 99% | C₁₀H₁₄N₂O₂ | 194.23 | Liquid | Also known as Hydrogenated m-xylylene diisocyanate.[1] |

| Tokyo Chemical Industry (TCI) | 1,3-Bis(isocyanatomethyl)cyclohexane (cis- and trans- mixture) | 38661-72-2 | >99.0% (GC) | C₁₀H₁₄N₂O₂ | 194.23 | Colorless to Almost colorless clear liquid | - |

| BOC Sciences | 1,3-BIS(ISOCYANATOMETHYL)CYCLOHEXANE | 38661-72-2 | 99% | C₁₀H₁₄N₂O₂ | 194.23 | Colorless to Almost colorless clear liquid | Mixture of cis and trans isomers. |

| NINGBO INNO PHARMCHEM CO.,LTD. | 1,3-bis(isocyanatomethyl)cyclohexane | 38661-72-2 | - | C₁₀H₁₄N₂O₂ | 194.23 | - | - |

| ChemicalBook | 1,4-bis(isocyanatomethyl)cyclohexane | 10347-54-3 | 98% | C₁₀H₁₄N₂O₂ | 194.23 | - | Lists multiple suppliers.[2] |

Applications in Drug Development and Biomedical Research

High-purity this compound is a critical component in the formulation of biocompatible and biodegradable polyurethanes for various applications in the pharmaceutical and biomedical fields. Its rigid cycloaliphatic structure contributes to the synthesis of polymers with tailored properties for:

-

Controlled Drug Delivery: this compound is used to create polyurethane hydrogels that can encapsulate therapeutic agents. These hydrogels can be designed to release drugs in a sustained manner, improving therapeutic efficacy and patient compliance.

-

Tissue Engineering: The monomer is employed in the fabrication of scaffolds that mimic the extracellular matrix, providing a suitable environment for cell growth and tissue regeneration.

-

Medical Devices and Adhesives: Its application extends to the synthesis of pressure-sensitive adhesives with high optical transmittance and good mechanical properties, suitable for use in wearable medical devices and wound dressings.

Experimental Protocols

The following sections provide generalized experimental protocols for the synthesis of polyurethane-based materials using this compound. These are intended as a guide and may require optimization for specific applications.

Synthesis of a Polyurethane Prepolymer

A common first step in the synthesis of polyurethane materials is the formation of an isocyanate-terminated prepolymer.

Methodology:

-

Reactant Preparation: A diol (e.g., poly(ethylene glycol)) is dried under vacuum to remove any residual water.

-

Reaction Setup: The dried diol is placed in a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a thermometer.

-

Isocyanate Addition: A stoichiometric excess of 1,3- or 1,4-bis(isocyanatomethyl)cyclohexane is added to the reaction vessel under a nitrogen atmosphere.

-

Reaction: The mixture is heated to a specific temperature (e.g., 80-90°C) and stirred for several hours until the reaction is complete, as monitored by techniques such as Fourier-transform infrared (FTIR) spectroscopy (disappearance of the hydroxyl peak and appearance of the urethane peak).

-

Product: The resulting product is an isocyanate-terminated polyurethane prepolymer.

Fabrication of a Polyurethane Hydrogel

The prepolymer can then be used to form a hydrogel through crosslinking.

Methodology:

-

Prepolymer Dissolution: The synthesized prepolymer is dissolved in a suitable solvent.

-

Chain Extender Addition: A chain extender (e.g., a diamine or a diol) is added to the prepolymer solution. The molar ratio of prepolymer to chain extender will influence the properties of the final hydrogel.

-

Crosslinking: The mixture is allowed to react, leading to the formation of a crosslinked polymer network. The reaction can be carried out in a mold to obtain a hydrogel of a specific shape.

-

Solvent Removal: The solvent is removed from the hydrogel, typically by swelling in a large excess of deionized water, which is periodically replaced.

-

Drying: The purified hydrogel is then dried (e.g., by lyophilization) to a constant weight.

Visualizations

Experimental Workflow for Polyurethane Synthesis

The following diagram illustrates a typical workflow for the synthesis of a polyurethane elastomer using this compound.

Caption: A generalized workflow for the two-step synthesis and characterization of polyurethanes.

Logical Relationship in Material Development

The development of polyurethane materials for biomedical applications involves a logical progression from monomer selection to final product evaluation.

Caption: Logical flow for the development and evaluation of biomedical polyurethanes.

References

A Technical Guide to the Solubility of (Isocyanomethyl)cyclohexane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the solubility characteristics of (isocyanomethyl)cyclohexane. Due to the absence of specific published quantitative solubility data for this compound, this guide synthesizes information from structurally related molecules and established chemical principles to predict its solubility profile. It also presents a standardized experimental protocol for researchers to determine precise solubility values empirically.

Introduction to this compound and its Solubility

This compound is an organic compound featuring a nonpolar cyclohexane ring attached to a polar isocyanomethyl group (-CH₂N≡C). Understanding its solubility is critical for a range of applications, including chemical synthesis, reaction condition optimization, purification processes like recrystallization, and formulation for drug delivery systems. The solubility of a compound dictates its behavior in various media, influencing reaction rates, bioavailability, and the ease of handling and storage.

The structure of this compound—a bulky, nonpolar aliphatic ring coupled with a polar functional group—suggests a nuanced solubility profile. It is expected to be largely governed by the "like dissolves like" principle, where nonpolar solutes dissolve best in nonpolar solvents and polar solutes in polar solvents.

Predicted Solubility Profile

Based on its molecular structure, this compound is predicted to be soluble in a wide range of common organic solvents but poorly soluble in water. The large, hydrophobic cyclohexane moiety is the dominant structural feature, suggesting strong van der Waals interactions with nonpolar solvents. The polar isocyanide group may impart some solubility in moderately polar solvents.

A structurally similar compound, cyclohexyl isocyanide, is reported to be soluble in organic solvents but insoluble in water[1][2]. This supports the prediction that this compound will exhibit similar behavior.

Table 1: Predicted Qualitative Solubility of this compound in Various Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene, Cyclohexane | High | The nonpolar cyclohexane ring will readily interact with nonpolar solvents through London dispersion forces[3][4]. |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Dichloromethane (DCM) | Moderate to High | These solvents can solvate both the nonpolar ring and, to some extent, the polar isocyanide group without hydrogen bonding interference. |

| Polar Protic | Ethanol, Methanol | Low to Moderate | The polar -OH group of the solvent can interact with the isocyanide group, but the large nonpolar bulk of the solute will limit solubility. |

| Aqueous | Water | Very Low / Insoluble | The compound's predominantly nonpolar character makes it hydrophobic and unlikely to form favorable interactions with the water network[1]. |

Factors Influencing Solubility

The solubility of a compound is not an intrinsic constant but is influenced by several factors, including the properties of the solute and solvent, as well as external conditions like temperature. The logical relationship between these factors is illustrated in the diagram below.

Caption: Factors influencing the solubility of a solute.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol is necessary. The isothermal shake-flask method is a reliable and widely used technique for determining the solubility of a solid or liquid compound in a solvent.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

-

This compound

-

High-purity organic solvent (e.g., Hexane, THF, Ethanol)

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Vials with airtight caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

Analytical instrument for quantification (e.g., GC-FID, HPLC-UV, or ¹H-NMR)

Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials. The excess solute ensures that saturation is reached.

-

Solvent Addition: Accurately pipette a known volume of the chosen organic solvent into each vial.

-

Equilibration: Seal the vials tightly and place them in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure the solution reaches equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for several hours to let the excess solute settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant of each vial using a syringe. Immediately pass the sample through a syringe filter to remove any undissolved microparticles.

-

Dilution: Accurately dilute the filtered sample with the same solvent to a concentration suitable for the chosen analytical method.

-

Quantification: Analyze the diluted samples using a pre-calibrated analytical instrument to determine the concentration of this compound.

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor. The result is typically expressed in units such as g/L, mg/mL, or mol/L.

The workflow for this experimental procedure is visualized below.

Caption: Isothermal shake-flask workflow for solubility.

Conclusion

References

Stereochemistry of cis- and trans-(isocyanatomethyl)cyclohexane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the stereochemistry of cis- and trans-(isocyanatomethyl)cyclohexane. The conformational analysis of 1,3-disubstituted cyclohexanes is fundamental to understanding the spatial arrangement and reactivity of these isomers. For 1,3-bis(isocyanatomethyl)cyclohexane, the cis isomer is generally the thermodynamically more stable of the two, as it can adopt a chair conformation where both bulky isocyanatomethyl groups occupy equatorial positions. In contrast, the trans isomer is constrained to a conformation with one axial and one equatorial substituent, leading to greater steric strain. This document summarizes the conformational principles, available spectroscopic data, and general synthetic and analytical methodologies relevant to these compounds.

Introduction to Stereoisomerism in 1,3-Disubstituted Cyclohexanes

Cyclohexane and its derivatives are not planar molecules; they predominantly adopt a strain-free chair conformation. In a chair conformation, the substituents on the ring can occupy two distinct types of positions: axial (perpendicular to the general plane of the ring) and equatorial (in the general plane of the ring). Through a process called ring flipping, a chair conformation can interconvert into another chair conformation, during which all axial substituents become equatorial and vice versa.

For 1,3-disubstituted cyclohexanes, two diastereomers exist: cis and trans. In the cis isomer, both substituents are on the same side of the cyclohexane ring, while in the trans isomer, they are on opposite sides. The relative stability of these isomers is determined by the steric interactions of the substituents in the preferred chair conformations.

-

Cis Isomer: Can exist in two chair conformations that are in equilibrium: one with both substituents in equatorial positions (diequatorial) and one with both in axial positions (diaxial). The diequatorial conformation is significantly more stable due to the avoidance of 1,3-diaxial interactions, which are destabilizing steric interactions between axial substituents on the same side of the ring.

-

Trans Isomer: Exists as two energetically equivalent chair conformations, each with one substituent in an axial position and the other in an equatorial position (axial-equatorial).

Therefore, the cis isomer of a 1,3-disubstituted cyclohexane is generally more stable than the trans isomer because it can adopt a low-energy diequatorial conformation.

Conformational Analysis of cis- and trans-(isocyanatomethyl)cyclohexane

Applying the principles of 1,3-disubstituted cyclohexanes to (isocyanatomethyl)cyclohexane, we can predict the preferred conformations of the cis and trans isomers. The isocyanatomethyl group (-CH₂NCO) is sterically demanding, and its preference for the equatorial position will govern the conformational equilibrium.

cis-(isocyanatomethyl)cyclohexane

The cis isomer exists in a conformational equilibrium between the diequatorial and diaxial forms. The diequatorial conformer is strongly favored to minimize steric strain.

trans-(isocyanatomethyl)cyclohexane

The trans isomer has one isocyanatomethyl group in an axial position and the other in an equatorial position. Ring flipping results in an equivalent conformation.

Spectroscopic Data

Infrared (IR) Spectroscopy

The most characteristic feature in the IR spectrum of an isocyanate is the strong, sharp absorption band corresponding to the asymmetric stretching of the -N=C=O group. This peak typically appears in the region of 2250-2285 cm⁻¹.[1]

| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) |

| -N=C=O | Asymmetric Stretch | 2250 - 2285 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific spectra for the pure cis and trans isomers are not available, general principles of NMR spectroscopy for substituted cyclohexanes can be applied. The chemical shifts and coupling constants of the protons on the cyclohexane ring and the methylene groups would differ between the two isomers due to the different magnetic environments of axial and equatorial substituents. For a mixture of isomers, the ¹³C NMR spectrum would be expected to show more peaks than for a single pure isomer.[2]

Table 1: Available Data for 1,3-Bis(isocyanatomethyl)cyclohexane (mixture of isomers)

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄N₂O₂ | [3][4] |

| Molecular Weight | 194.23 g/mol | [3][4] |

| CAS Number | 38661-72-2 | [3][4] |

| Appearance | Colorless to almost colorless clear liquid | |

| Density | 1.101 g/mL at 25 °C | [5] |

| Refractive Index | n20/D 1.485 | [5] |

Experimental Protocols

Detailed experimental protocols for the specific synthesis and separation of cis- and trans-1,3-bis(isocyanatomethyl)cyclohexane are not extensively published. However, a general synthetic route can be inferred from patents, and separation techniques for analogous cyclohexane isomers can be adapted.

General Synthesis

A common method for the synthesis of isocyanates is the phosgenation of the corresponding amines. Therefore, 1,3-bis(isocyanatomethyl)cyclohexane can be prepared by reacting 1,3-bis(aminomethyl)cyclohexane with phosgene or a phosgene equivalent. A patent describes a process involving the reaction of cyclohexyldimethylamine hydrochloride with phosgene.[6]

Protocol Outline:

-

Salification (optional, as per patent): Mix cyclohexyldimethylamine with hydrogen chloride to produce the hydrochloride salt.[6]

-

Isocyanation: React the amine or its salt with phosgene in an inert solvent. This reaction is typically exothermic and requires careful temperature control. Phosgene is highly toxic, and appropriate safety precautions must be taken.

-

Work-up and Purification: After the reaction is complete, excess phosgene and solvent are removed. The crude product, a mixture of cis and trans isomers, can be purified by vacuum distillation.[6]

Isomer Separation

The separation of cis and trans isomers of substituted cyclohexanes can be challenging due to their similar physical properties. Techniques that have been successfully employed for analogous compounds include:

-

Fractional Crystallization: This method relies on differences in the solubility and crystal lattice energies of the isomers or their derivatives. For example, the dihydrochloride salts of cis- and trans-1,2-diaminocyclohexane show different solubilities in methanol, allowing for their separation.

-

Chromatography: High-performance liquid chromatography (HPLC) or gas chromatography (GC) can be used for the analytical and preparative separation of isomers. The choice of stationary and mobile phases is critical for achieving good resolution.

Conclusion

The stereochemistry of cis- and trans-(isocyanatomethyl)cyclohexane is dictated by the principles of conformational analysis of 1,3-disubstituted cyclohexanes. The cis isomer is predicted to be more stable due to its ability to adopt a diequatorial conformation, while the trans isomer is locked in an axial-equatorial arrangement. While specific quantitative experimental data for the pure isomers are scarce in publicly available literature, the general chemical and physical properties are known for the isomeric mixture. The synthesis generally proceeds via phosgenation of the corresponding diamine, yielding a mixture of isomers that can potentially be separated using techniques like fractional crystallization or chromatography. Further research is needed to fully characterize the individual stereoisomers and quantify their conformational preferences and reactivity.

References

- 1. Cyclohexane Conformational Analysis [research.cm.utexas.edu]

- 2. researchgate.net [researchgate.net]

- 3. spectrabase.com [spectrabase.com]

- 4. 1,3-Bis(isocyanatomethyl)cyclohexane | C10H14N2O2 | CID 53172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,3-ビス(イソシアナトメチル)シクロヘキサン mixture of cis and trans, 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. CN114031744B - Bis (isocyanatomethyl) cyclohexane compositions, modified compositions thereof, and methods of making - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols: (Isocyanomethyl)cyclohexane in Polyurethane Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (isocyanomethyl)cyclohexane, a cycloaliphatic diisocyanate, in the synthesis of high-performance polyurethanes. The content covers the advantages of using this monomer, detailed experimental protocols for synthesis, and a summary of the resulting material properties.

This compound , existing as 1,3- and 1,4-isomers, serves as a valuable building block for polyurethanes where a combination of excellent mechanical strength, thermal stability, and light resistance is required. Unlike aromatic isocyanates, which can yellow upon exposure to UV light, the cycloaliphatic nature of this compound imparts superior color stability, making it ideal for coatings and elastomers in demanding applications.[1] Polyurethanes derived from this monomer often exhibit enhanced durability and resistance to hydrolysis and thermal degradation compared to those made from some other aliphatic isocyanates.[2]

Key Applications

Polyurethanes based on this compound are utilized in a variety of applications, including:

-

Coatings: Providing scratch-resistant and weather-resistant clear coats for automotive and industrial applications.[3]

-

Adhesives and Sealants: Offering strong adhesion and flexibility for demanding bonding applications.

-

Elastomers: Creating high-performance elastomers with excellent tear strength and resilience, suitable for applications requiring dynamic performance.[4]

-

Biomedical Devices: The hydrolytic stability and biocompatibility of some formulations make them candidates for use in medical applications, such as in tissue engineering scaffolds.[2]

Data Presentation: Material Properties

The choice of isomer (1,3- or 1,4-bis(isocyanatomethyl)cyclohexane) and the overall formulation of the polyurethane significantly influence the final properties of the material. The symmetric structure of the 1,4-isomer, in particular, can lead to well-organized hard segment domains, resulting in superior mechanical and thermal properties.[2][5]

Table 1: Mechanical Properties of Polyurethane Elastomers

This table summarizes the typical mechanical properties of polyurethane elastomers synthesized using a mixture of 1,3- and 1,4-bis(isocyanatomethyl)cyclohexane compared to other common diisocyanates. The polyurethanes were prepared with a polyester polyol and 1,4-butanediol as the chain extender.

| Diisocyanate | Hardness (Shore A) | Tensile Strength (MPa) | 300% Modulus (MPa) | Elongation at Break (%) |

| 1,3/1,4-bis(isocyanatomethyl)cyclohexane | 95 | 40.1 | 15.2 | 450 |

| H12MDI | 94 | 35.5 | 12.8 | 480 |

| IPDI | 93 | 32.8 | 10.5 | 520 |

| MDI (aromatic control) | 96 | 45.2 | 18.5 | 420 |

Data synthesized from multiple sources for comparative purposes.[2][5]

Table 2: Thermal Properties of Polyurethanes

The thermal stability of polyurethanes is critical for their application in various environments. The data below compares the thermal properties of polyurethanes based on different diisocyanates.

| Diisocyanate | Glass Transition Temp. (Tg) of Soft Segment (°C) | Melting Temp. (Tm) of Hard Segment (°C) | 5% Weight Loss Temp. (TGA, °C) |

| 1,4-bis(isocyanatomethyl)cyclohexane | -35 | 170 | 315 |

| H12MDI | -38 | 68 | 305 |

| MDI (aromatic control) | -30 | 153 | 325 |

Data represents typical values and can vary based on the specific polyol and chain extender used.[5]

Experimental Protocols

The following protocols provide a general framework for the synthesis and characterization of polyurethanes using this compound.

Protocol 1: Synthesis of a Polyurethane Elastomer via the Prepolymer Method

This protocol describes the two-step prepolymer method for synthesizing a thermoplastic polyurethane elastomer.

Materials:

-

1,3/1,4-bis(isocyanatomethyl)cyclohexane (mixture of isomers)

-

Poly(oxytetramethylene) glycol (PTMG, Mn = 2000 g/mol )

-

1,4-butanediol (BDO)

-

Dibutyltin dilaurate (DBTDL) catalyst

-

Dry toluene (solvent)

Procedure:

-

Drying of Reagents: Dry the PTMG and BDO under vacuum at 80°C for at least 4 hours to remove any residual water.

-

Prepolymer Synthesis:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and condenser, charge the dried PTMG.

-

Heat the flask to 70°C under a nitrogen atmosphere.

-

Add the bis(isocyanatomethyl)cyclohexane to the flask with stirring. The molar ratio of NCO to OH groups should be approximately 2:1.

-

Continue stirring at 80-90°C for 2-3 hours until the isocyanate content reaches the theoretical value, which can be monitored by titration.

-

-

Chain Extension:

-

Dissolve the prepolymer in dry toluene to achieve a 30% (w/v) solution.

-

In a separate flask, prepare a solution of 1,4-butanediol in dry toluene.

-

Slowly add the BDO solution to the prepolymer solution with vigorous stirring. The amount of BDO should be calculated to achieve a final NCO/OH ratio of approximately 1.02.

-

Add a catalytic amount of DBTDL (e.g., 20-30 ppm).

-

-

Curing and Isolation:

-

Pour the resulting viscous solution into a Teflon-coated mold.

-

Cure the material in an oven at 100°C for 24 hours.

-

After curing, the solvent can be removed under vacuum.

-

Post-cure the elastomer at room temperature for one week before characterization.

-

Protocol 2: Characterization of the Synthesized Polyurethane

1. Fourier-Transform Infrared Spectroscopy (FTIR):

-

Purpose: To confirm the formation of the polyurethane.

-